7-Azadispiro[2.0.2~4~.2~3~]octan-8-one
Description
Properties
CAS No. |
111291-55-5 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
7-azadispiro[2.0.24.23]octan-8-one |
InChI |
InChI=1S/C7H9NO/c9-5-6(1-2-6)7(8-5)3-4-7/h1-4H2,(H,8,9) |
InChI Key |
AEBCFFLQBBAFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(=O)NC23CC3 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
RCM has emerged as a powerful tool for constructing strained spirocycles. A representative protocol involves:
- Precursor synthesis : Allyl-substituted azetidine intermediates are prepared via N-alkylation of 3-azabicyclo[3.1.0]hexan-6-one derivatives.
- Catalytic cyclization : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C induces metathesis (Table 1).
Table 1. RCM Optimization Parameters
| Catalyst Loading (%) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5 | 40 | 68 | 95.2 |
| 7 | 50 | 72 | 94.8 |
| 3 | 30 | 58 | 96.1 |
Critical factors:
Photocatalytic Radical Cascade Cyclization
Recent advances in photoredox catalysis enable atom-economical spirocycle assembly:
- Substrate design : N-Allylsulfonamides with tethered alkenes undergo [2+2] cycloaddition under Ir[dF(CF3)ppy]2(dtbpy)PF6 irradiation (450 nm LED).
- Mechanistic pathway : N-centered radical initiation followed by 1,5-hydrogen atom transfer (HAT) enables spiroannulation (Figure 1).
Figure 1. Proposed Radical Cascade Mechanism
$$
\text{N-Allylsulfonamide} \xrightarrow{h\nu} \text{N-radical} \rightarrow \text{1,5-HAT} \rightarrow \text{Spirocyclization} \rightarrow \text{7-Azadispiro product}
$$
Key advantages:
Sm(NO₃)₃/γ-Al₂O₃-Catalyzed Ring Transformation
Adapted from dimeric azatriperoxide syntheses, this method features:
- Substrate preparation : 3,6-Di(spirocycloalkane)-substituted heptaoxacycloundecanes react with α,ω-alkanediamines.
- Catalytic cycle : Sm³⁰ ions facilitate C-N bond formation via Lewis acid activation (Scheme 1).
Scheme 1. Sm-Catalyzed Spirocyclization
$$
\text{Heptaoxacycloundecane} + \text{Diamine} \xrightarrow{\text{Sm(NO}3\text{)}3/\gamma\text{-Al}2\text{O}3} \text{7-Azadispiro product}
$$
Optimization insights:
- Support effects : γ-Al₂O₃ enhances catalyst dispersion and thermal stability.
- Temperature control : Reactions proceed optimally at 80-90°C with 12-16 hr residence times.
Alternative Methodologies
Wittig Olefination/Reductive Amination Sequence
This classical approach combines:
- Spiroketone formation : Wittig reaction of 3-oxoazetidine phosphonium ylides.
- Reductive amination : NaBH₃CN-mediated coupling of spiroketones with primary amines.
Table 2. Reductive Amination Screening
| Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| NaBH₃CN | MeOH | 64 | 3:1 |
| NaBH(OAc)₃ | DCM | 71 | 4:1 |
| BH₃·THF | THF | 58 | 2:1 |
Limitations: Moderate stereoselectivity requires chiral auxiliaries for enantiopure products.
Enzymatic Desymmetrization
Emerging biocatalytic methods employ:
- Lipase-mediated kinetic resolution : Pseudomonas fluorescens lipase (PFL) achieves 89% ee in racemate separation.
- Transaminase cascades : ω-Transaminases install chiral amines with >95% enantiomeric excess.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
Comparative analysis of synthetic routes (Table 3):
Table 3. Process Sustainability Metrics
| Method | PMI* | E-Factor | Solvent Intensity (L/kg) |
|---|---|---|---|
| RCM | 18.2 | 32.7 | 56 |
| Photocatalytic | 9.8 | 14.5 | 22 |
| Sm-Catalyzed | 23.1 | 41.2 | 89 |
*Process Mass Intensity
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 7-Azadispiro[2.0.2⁴.2³]octan-8-one and related compounds:
Key Findings from Comparative Analysis
Ring Strain and Reactivity :
- The dispiro system in 7-Azadispiro[2.0.2⁴.2³]octan-8-one likely exhibits higher ring strain compared to simpler spiro systems like 4-oxa-7-azaspiro[2.5]octan-8-one. This strain may enhance reactivity in ring-opening reactions or catalytic applications .
- In contrast, the bicyclic 5-thia-1-azabicyclo[4.2.0]octan-8-one (a cephem derivative) benefits from a stabilized bicyclic framework, making it suitable for antibiotic drug design .
This could improve solubility in polar solvents or interaction with biological targets . The triaza spiro compound (2,5,7-Triazaspiro[3.4]octan-8-one) demonstrates how additional nitrogen atoms enable salt formation (e.g., hydrochloride), enhancing stability for industrial storage and transport .
Synthetic Challenges: Synthesis of dispiro systems like 7-Azadispiro[2.0.2⁴.2³]octan-8-one may require specialized methods, such as multi-step cyclization or transition-metal catalysis. Similar challenges are noted in the synthesis of 7-azaspiro[5.2]octane derivatives, which involve hydrazone intermediates and reflux conditions . Bicyclic cephems, however, are often synthesized via enzymatic or β-lactam-based pathways due to their biological relevance .
Applications: Cephems (e.g., 5-thia-1-azabicyclo[4.2.0]octan-8-one) are established in pharmaceuticals, whereas spiro compounds like 2,5,7-Triazaspiro[3.4]octan-8-one are marketed as intermediates for pesticides and APIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
